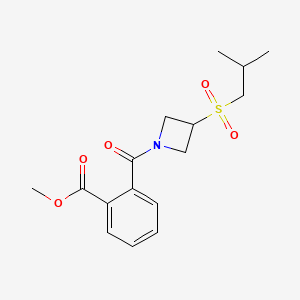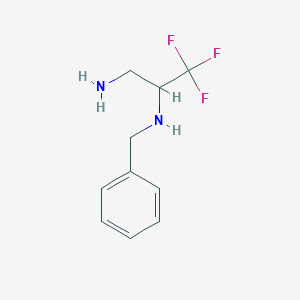![molecular formula C21H26N2O3 B2627533 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1008985-19-0](/img/structure/B2627533.png)
3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a compound that combines the structural features of adamantane, pyrrolidine, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through a reaction with a suitable halogenated adamantane derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.
Coupling Reaction: The final step involves coupling the adamantan-1-ylamine with the pyrrolidine-2,5-dione and the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders due to the adamantane moiety.
Materials Science: The rigid structure of adamantane can impart desirable physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving the pyrrolidine ring.
作用机制
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors that have binding sites compatible with its structure.
Pathways Involved: The compound may modulate signaling pathways related to its molecular targets, potentially affecting processes such as neurotransmission or cell proliferation.
相似化合物的比较
Similar Compounds
1-(adamantan-1-yl)pyrrolidine-2,5-dione: Lacks the methoxyphenyl group, which may reduce its biological activity.
3-(adamantan-1-ylamino)pyrrolidine-2,5-dione: Similar structure but without the methoxyphenyl group, potentially affecting its interaction with molecular targets.
1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Lacks the adamantane moiety, which may reduce its rigidity and overall stability.
Uniqueness
The presence of both the adamantane and methoxyphenyl groups in 3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione imparts unique properties, such as increased rigidity, potential for multiple interactions with biological targets, and enhanced stability .
属性
IUPAC Name |
3-(1-adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-17-4-2-16(3-5-17)23-19(24)9-18(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-15,18,22H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGXOSBMYYFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
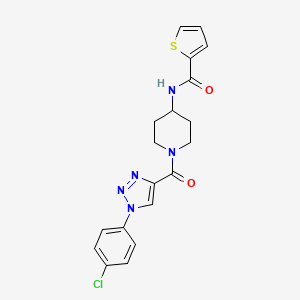
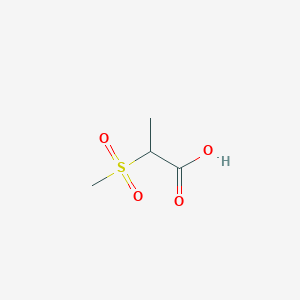
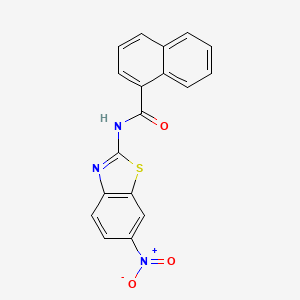
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2627453.png)
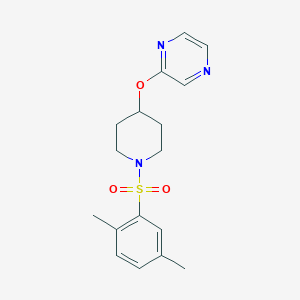
![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
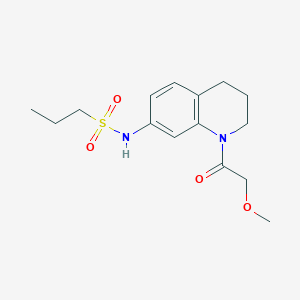
![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)
![1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2627464.png)
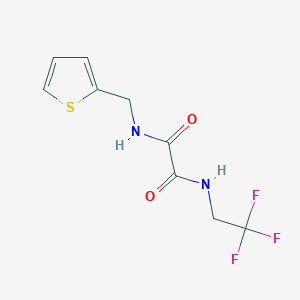
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
